molecular formula C14H11F2N5O B4336240 [5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone

Cat. No.: B4336240
M. Wt: 303.27 g/mol
InChI Key: QXWQKZKSHOSYAW-UHFFFAOYSA-N
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Description

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone typically involves a multi-step process. One common method includes the reaction of aminopyrazoles with symmetric and non-symmetric alkynes, assisted by potassium hydrogen sulfate (KHSO4) in aqueous media . This green synthetic strategy is advantageous due to its minimal environmental impact.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions, such as Rh(III)-catalyzed C–H activation/cyclization cascades, has been explored for the synthesis of related pyrazolo[1,5-a]quinazolines .

Chemical Reactions Analysis

Types of Reactions

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone involves the inhibition of CDKs. CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and other rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its difluoromethyl group and cyclopropyl ring contribute to its stability and efficacy as a CDK inhibitor.

Properties

IUPAC Name

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O/c15-12(16)11-6-10(8-2-3-8)19-13-9(7-18-21(11)13)14(22)20-5-1-4-17-20/h1,4-8,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWQKZKSHOSYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone
Reactant of Route 4
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone
Reactant of Route 5
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone
Reactant of Route 6
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](1H-pyrazol-1-yl)methanone

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